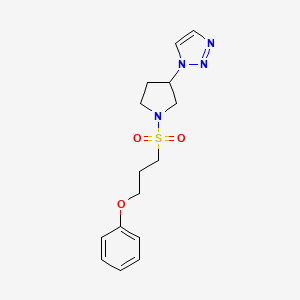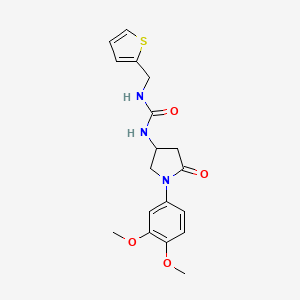
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Agents : Diaryl ureas, including compounds similar to the one , have been evaluated for their antiproliferative activity against various cancer cell lines. They have demonstrated significant antiproliferative effects and are considered potential anticancer agents (Jian Feng et al., 2020).
Cannabinoid Receptor Modulation : Similar urea compounds have been studied for their effects on cannabinoid CB1 receptors. These studies focus on understanding how these compounds can modulate neuronal excitability (Xiaowei Wang et al., 2011).
Electron Transfer Studies : Urea derivatives have been used in studies involving electron transfer across hydrogen bonds, which is significant in understanding various chemical and biological processes (M. Pichlmaier et al., 2009).
Acetylcholinesterase Inhibitors : Research has been conducted on flexible ureas as novel acetylcholinesterase inhibitors, which are important in the study of neurodegenerative diseases like Alzheimer's (J. Vidaluc et al., 1995).
Orexin Receptor Antagonism : Urea derivatives have been investigated for their role in modulating the orexin receptor, which can affect compulsive food consumption and potentially other eating disorders (L. Piccoli et al., 2012).
VEGFR-2 Tyrosine Kinase Inhibition : Studies have focused on urea derivatives as VEGFR-2 tyrosine kinase inhibitors, contributing to understanding and potentially treating angiogenesis-related diseases like cancer (V. Machado et al., 2015).
Corrosion Inhibition : Urea derivatives have been evaluated as corrosion inhibitors for metals, which is important in industrial applications (B. Mistry et al., 2011).
Electrochromic Properties in Polymers : Research has also been conducted on copolymers of urea derivatives to enhance electrochromic properties, which are important in the development of smart windows and displays (Özlem Türkarslan et al., 2007).
DNA Topoisomerase Inhibition : Some urea derivatives have been synthesized and tested for their ability to inhibit DNA topoisomerases, enzymes involved in DNA replication and transcription (A. Esteves-Souza et al., 2006).
Cytokinin-like Activity : Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have shown cytokinin-like activity, which is crucial in plant biology for cell division and differentiation studies (A. Ricci & C. Bertoletti, 2009).
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTADBXIDQPOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)
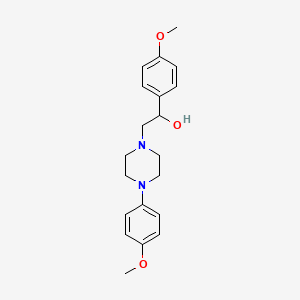

![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)
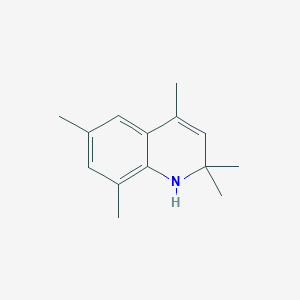

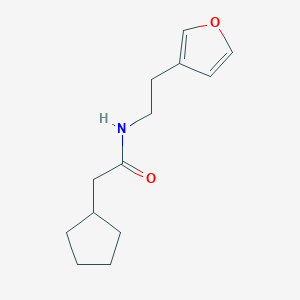
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone](/img/structure/B2684905.png)
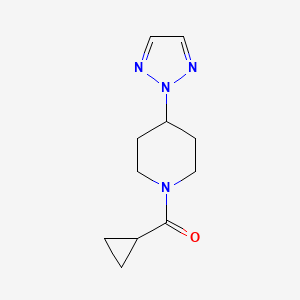
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2684911.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2684912.png)
![(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid](/img/structure/B2684913.png)
